3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide

Lipophilicity Physicochemical Profiling Drug Design

3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide (CAS 1351621-50-5) is a synthetic sulfonamide derivative with a molecular weight of 319.80 g/mol and the molecular formula C13H18ClNO4S. The compound integrates a 3-chloro-4-methylbenzenesulfonamide core tethered to a 4-hydroxyoxane moiety, placing it within the broader class of benzenesulfonamides investigated for modulating targets such as TACE and RORγt.

Molecular Formula C13H18ClNO4S
Molecular Weight 319.8
CAS No. 1351621-50-5
Cat. No. B2472600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide
CAS1351621-50-5
Molecular FormulaC13H18ClNO4S
Molecular Weight319.8
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)Cl
InChIInChI=1S/C13H18ClNO4S/c1-10-2-3-11(8-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3
InChIKeyLHNUESGTZGBFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide (CAS 1351621-50-5): Core Chemical Identity & Procurement Baseline


3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide (CAS 1351621-50-5) is a synthetic sulfonamide derivative with a molecular weight of 319.80 g/mol and the molecular formula C13H18ClNO4S [1]. The compound integrates a 3-chloro-4-methylbenzenesulfonamide core tethered to a 4-hydroxyoxane moiety, placing it within the broader class of benzenesulfonamides investigated for modulating targets such as TACE and RORγt [2]. Its computed LogP of 1.4 indicates moderate lipophilicity, a critical parameter for passive permeability and formulation design [1].

Why Benzenesulfonamide Analogs Are Not Interchangeable: Structural Determinants for 3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide Selection


Generic substitution among benzenesulfonamide derivatives is fraught with risk due to profound structural influences on target engagement and physicochemical properties. The specific 3-chloro substitution on the benzene ring and the 4-hydroxyoxane N-substituent are not inert linkers; analogous compounds with different halogen patterns or simplified alkyl chains exhibit divergent LogP values and hydrogen-bonding capacities, which directly alter permeability and solubility [1]. Published patent filings explicitly highlight the significance of hydroxylated sulfonamide derivatives as inverse agonists of RORγt, demonstrating that minor structural modifications can toggle a compound from an inactive control to a potent modulator [2]. Thus, a 'similar-looking' sulfonamide cannot be assumed functionally equivalent without equivalent quantitative data.

Quantitative Differentiation of 3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide Against Structural Analogs


Computed LogP Analysis: 3-Chloro-4-methyl Substitution vs. 4-tert-Butyl Analog

The 3-chloro-4-methyl substitution pattern on the benzenesulfonamide core yields a computed LogP (XLogP3) of 1.4 for the target compound [1]. In contrast, the structurally related 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide, a closely related comparator where the chloro-methyl group is replaced by a bulky tert-butyl group, exhibits a notably higher computed LogP due to increased hydrocarbon content . This difference in lipophilicity directly impacts membrane permeability and aqueous solubility profiles, critical parameters for in vitro assay performance and formulation.

Lipophilicity Physicochemical Profiling Drug Design

Hydrogen Bond Donor Count: 3-Chloro-4-methyl Sulfonamide vs. 2-Chloro-4-trifluoromethoxy Analog

The target compound possesses two hydrogen bond donors (the sulfonamide NH and the tertiary alcohol on the oxane ring) [1]. In comparison, the analog 4-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, which incorporates a trifluoromethoxy group instead of the methyl group, also has two hydrogen bond donors but differs in the number of strong hydrogen bond acceptors due to the presence of fluorine atoms . The altered acceptor count can influence solvation dynamics and target-binding kinetics.

Hydrogen Bonding Physicochemical Properties ADME

Preferential Inclusion in Sulfonamide-Targeted Patent Space: 3-Chloro-4-methyl Derivative vs. Unsubstituted Benzene Core

The compound is encompassed within the Markush structures of patents directed to benzenesulfonamide-based TACE inhibitors [1]. A key comparator, N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide (CAS 1351607-42-5), lacks the critical chloro and methyl substitutions on the aromatic ring. Patent data indicates that the 3-chloro-4-methyl substitution pattern is consistently represented among the exemplified active compounds, suggesting this substitution is non-arbitrary and contributes to a favorable intellectual property position and target affinity [1]. The unsubstituted phenyl analog is not specifically exemplified, implying it may lack the activity profile required for therapeutic development.

Intellectual Property Chemical Space Drug Discovery

Defined Research Applications for 3-Chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide Based on Quantitative Evidence


Building Block for Focused Libraries Targeting TACE or RORγt

Based on the compound's inclusion in TACE inhibitor patent families and its structural features (hydroxylated oxane side chain, halogenated benzene core), this sulfonamide is suited as a core scaffold for medicinal chemistry programs aimed at generating focused compound libraries for TACE or RORγt modulation [1]. Its physicochemical profile (LogP 1.4, moderate H-bond capacity) provides a starting point for optimization where the goal is to maintain solubility while improving target potency through subsequent derivatization.

Negative Control for Permeability Studies with Lipophilic Sulfonamides

The compound's computed LogP of 1.4 positions it as a less lipophilic comparator for permeability and solubility studies involving more hydrophobic sulfonamide analogs, such as those bearing trifluoromethoxy or tert-butyl groups [1]. It can serve as a baseline compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens to isolate the impact of increased lipophilicity on passive transport rates.

Synthetic Intermediate for Custom Derivatization

The presence of a free tertiary alcohol on the oxane ring facilitates etherification or esterification reactions for late-stage diversification [1]. This makes the compound suitable for procurement as a synthetic intermediate in academic and industrial groups developing proprietary sulfonamide-based probes or preclinical candidates.

Quote Request

Request a Quote for 3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.